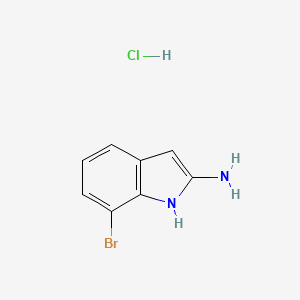

2-Amino-7-bromoindole hydrochloride

Descripción

Bedeutung von Indolgerüsten in der zeitgenössischen organischen Synthese

Indolgerüste nehmen in der modernen organischen Synthese eine zentrale Stellung ein. researchgate.netbohrium.comsemanticscholar.org Ihre einzigartige bizyklische Struktur, die aus einem fusionierten Benzol- und Pyrrolring besteht, dient als Grundlage für eine Vielzahl von Naturstoffen, Pharmazeutika und fortschrittlichen Materialien. researchgate.netbohrium.comsemanticscholar.org Die Vielseitigkeit des Indol-Grundkörpers ermöglicht eine breite Palette von Funktionalisierungen an verschiedenen Positionen des Ringsystems, was zur Synthese komplexer Moleküle mit vielfältigen biologischen Aktivitäten führt. semanticscholar.orgmdpi.com

In der medizinischen Chemie sind Indolderivate von großer Bedeutung, da sie an einer Vielzahl von biologischen Prozessen beteiligt sind. semanticscholar.org Sie bilden das strukturelle Kernstück vieler therapeutischer Wirkstoffe zur Behandlung von Krankheiten wie Krebs, viralen Infektionen, psychiatrischen Störungen und Entzündungen. semanticscholar.orgmdpi.com Die Fähigkeit, die elektronischen und sterischen Eigenschaften des Indolrings durch die Einführung verschiedener Substituenten zu modulieren, macht ihn zu einem privilegierten Gerüst in der Wirkstoffentwicklung. rsc.org

Die Entwicklung neuer synthetischer Methoden zur Konstruktion und Derivatisierung von Indolen ist nach wie vor ein aktives Forschungsgebiet. researchgate.netbohrium.com Klassische Methoden wie die Fischer- und Reissert-Indolsynthese haben historische Bedeutung, während moderne metallkatalysierte Reaktionen und C-H-Aktivierungsstrategien neue Wege zur effizienten Synthese komplexer Indolderivate eröffnet haben. researchgate.netbohrium.comsemanticscholar.org Diese Fortschritte erweitern kontinuierlich das Arsenal an Werkzeugen, die organischen Chemikern zur Verfügung stehen, um das volle Potenzial des Indolgerüsts auszuschöpfen. semanticscholar.org

Forschungskontext von halogenierten und aminierten Indolderivaten

Halogenierte Indolderivate

Halogenierte Indole (B1671886) sind wichtige Bausteine in der organischen Synthese und weisen oft verbesserte pharmakologische Eigenschaften auf. researchgate.net Die Einführung von Halogenatomen an spezifischen Positionen des Indolrings kann die biologische Aktivität und die physikochemischen Eigenschaften eines Moleküls erheblich beeinflussen. nih.gov Halogenierte Indolderivate kommen in einer Reihe von bioaktiven Naturstoffen vor und ihre Synthese ist von großem Interesse für die medizinische Chemie. researchgate.netnih.gov

Die regioselektive Halogenierung von Indolen ist eine wichtige Transformation in der organischen Synthese. researchgate.net Es wurden verschiedene Methoden für die direkte C-H-Halogenierung von Indolderivaten entwickelt, die den Einsatz von Übergangsmetallkatalysatoren vermeiden und unter milden Bedingungen ablaufen. researchgate.net Solche Protokolle ermöglichen die Herstellung von beispielsweise 3-halogenierten Indolen mit hoher Regioselektivität. researchgate.net Die Halogenierung von Indolen kann auch enzymatisch unter Verwendung von Halogenase-Enzymen erfolgen, was eine hohe Regioselektivität unter umweltfreundlichen Bedingungen ermöglicht. frontiersin.org

Aminierte Indolderivate

Aminierte Indolderivate stellen eine weitere wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten dar. Die Einführung einer Aminogruppe in das Indolgerüst kann die Polarität, die Basizität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls verändern, was zu einer veränderten pharmakologischen Wirkung führen kann.

Die Synthese von amino-substituierten Indolen ist ein aktives Forschungsfeld. researchgate.net Es wurden verschiedene Strategien entwickelt, um Aminogruppen an verschiedenen Positionen des Indolrings einzuführen. Dazu gehören die Verwendung von Nitroarenen als Ausgangsmaterialien in der Bartoli-Indolsynthese, was zu amino-substituierten Indolen führt. researchgate.net Andere Methoden umfassen die direkte C-H-Aminierung von Indolen, die metallkatalysierte Kreuzkupplung von Aminoindolen und Bromoindolen sowie oxidative Aminierungsreaktionen. researchgate.netresearchgate.netnih.govacs.org Eine milde Strategie zur konsekutiven Diazenylierung und Aminierung von Indol-Einheiten an den C3- und C2-Positionen wurde unter Verwendung von katalytischem Iod und Luft demonstriert. nih.govacs.org

Rationale für Untersuchungen zu 2-Amino-7-bromindolhydrochlorid

Die Untersuchung von 2-Amino-7-bromindolhydrochlorid ist durch die Kombination der strukturellen Merkmale eines halogenierten und eines aminierten Indols motiviert. Die Präsenz eines Bromatoms an der C7-Position und einer Aminogruppe an der C2-Position in einem einzigen Molekül bietet eine einzigartige Plattform für weitere synthetische Modifikationen und die Erforschung potenzieller biologischer Aktivitäten.

Das Bromatom an der C7-Position kann als "Griff" für Kreuzkupplungsreaktionen dienen, was die Einführung einer Vielzahl von weiteren funktionellen Gruppen ermöglicht und somit den Zugang zu einer breiten Palette von 7-substituierten 2-Aminoindolen eröffnet. cdnsciencepub.com Die Aminogruppe an der C2-Position ist eine wichtige funktionelle Gruppe, die an der Bildung von Wasserstoffbrückenbindungen beteiligt sein und die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls beeinflussen kann.

Die Hydrochlorid-Form der Verbindung verbessert typischerweise die Löslichkeit in wässrigen Medien, was für biologische Testungen von Vorteil ist. Die systematische Untersuchung der chemischen Reaktivität und der potenziellen biologischen Eigenschaften von 2-Amino-7-bromindolhydrochlorid kann zur Entdeckung neuer Leitstrukturen in der Wirkstoffforschung beitragen und das Verständnis der Struktur-Wirkungs-Beziehungen von substituierten Indolen erweitern.

Chemische Verbindungen

| Verbindungsname |

| 2-Amino-4-bromindolhydrochlorid |

| 2-Amino-5-brom-1H-indolhydrochlorid |

| 2-Amino-6-bromindolhydrochlorid |

| 2-Amino-7-bromindolhydrochlorid |

| 2-Phenylindol |

| 3-Bromindol-2-carbonsäure |

| 4-Bromindol |

| 4-Chlorindol |

| 5,6-Dibrom-1H-indol-3-carbaldehyd |

| 5-Bromindol |

| 5-Chlor-2-methylindol |

| 6-Bromindol |

| 6-Iodindol |

| 7-Amino-5-bromindol |

| 7-Bromindol |

| 7-Bromindol-2-carbonsäure |

| Diindolylamin |

| Ethyl-2-(4-bromindol-1-yl)acetat |

| Ethyl-7-bromindol-2-carboxylat |

| Indol |

| Tanjungide A |

| Tanjungide B |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

7-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBCZBNOHSCISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 7 Bromoindole Hydrochloride

Strategies for Constructing the 7-Bromoindole (B1273607) Core

The formation of the 7-bromoindole scaffold is a critical precursor step. Various methods have been developed, ranging from building the indole (B1671886) ring with the bromine atom already in place to direct bromination of an existing indole derivative.

Synthesis of 7-Bromoindole via Decarboxylation of 7-Bromoindole-2-carboxylic Acid

A prominent and unambiguous route to 7-bromoindole involves the synthesis and subsequent decarboxylation of 7-bromoindole-2-carboxylic acid. cdnsciencepub.com This method ensures precise placement of the bromine atom at the C-7 position.

Two primary methods have been successfully employed for the synthesis of 7-bromoindole-2-carboxylic acid: the Fischer indole synthesis and the Reissert indole synthesis followed by reductive cyclization.

Fischer Indole Synthesis: This classic method involves the cyclization of a phenylhydrazone under acidic conditions. wikipedia.org For the synthesis of 7-bromoindole-2-carboxylic acid, ethyl pyruvate (B1213749) 2-bromophenylhydrazone is treated with a strong acid catalyst like polyphosphoric acid to induce ring closure, forming the ethyl ester of 7-bromoindole-2-carboxylic acid. cdnsciencepub.com Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Reissert Indole Synthesis and Reductive Cyclization: An alternative approach begins with 3-bromo-2-nitrotoluene. cdnsciencepub.com A Reissert condensation with diethyl oxalate (B1200264) yields ethyl 3-bromo-2-nitrophenylpyruvate. cdnsciencepub.comresearchgate.net This intermediate then undergoes a reductive cyclization, typically using reagents like ferrous ammonium (B1175870) sulfate, to form the indole ring, yielding 7-bromoindole-2-carboxylic acid. cdnsciencepub.comcdnsciencepub.com This method is part of a broader class of syntheses that form the indole ring via reduction of a nitro group adjacent to a side chain that can participate in cyclization. chimia.ch

| Precursor Synthesis Route | Starting Materials | Key Steps | Product | Reference |

| Fischer Indole Synthesis | Ethyl pyruvate, 2-bromophenylhydrazine | 1. Formation of ethyl pyruvate 2-bromophenylhydrazone. 2. Cyclization with polyphosphoric acid. 3. Hydrolysis. | 7-Bromoindole-2-carboxylic acid | cdnsciencepub.com |

| Reissert Condensation | 3-Bromo-2-nitrotoluene, Diethyl oxalate | 1. Reissert condensation to form ethyl 3-bromo-2-nitrophenylpyruvate. 2. Reductive ring closure. | 7-Bromoindole-2-carboxylic acid | cdnsciencepub.com |

Once 7-bromoindole-2-carboxylic acid is obtained, the carboxyl group at the C-2 position is removed to yield 7-bromoindole. While simple thermal decarboxylation can be effective for some indole-2-carboxylic acids, the process for halogenated derivatives often requires more rigorous conditions and the use of catalysts to achieve satisfactory yields. cdnsciencepub.com

The most effective reported method for the decarboxylation of 7-bromoindole-2-carboxylic acid involves refluxing the acid in a high-boiling solvent such as quinoline (B57606) in the presence of a copper chromite catalyst. cdnsciencepub.com This procedure requires prolonged reaction times, with frequent additions of the catalyst necessary to drive the reaction to completion, affording 7-bromoindole in a moderate yield of 48%. cdnsciencepub.comcdnsciencepub.com Other copper-based catalysts, including copper salts, have also been shown to facilitate the decarboxylation of various indole-2-carboxylic acids, often providing improved yields and milder reaction conditions compared to uncatalyzed thermal methods. cdnsciencepub.comorganic-chemistry.org More recent developments have explored decarboxylation in sulfolane, which can be effective at high temperatures. acs.org

| Decarboxylation Method | Catalyst/Conditions | Yield of 7-Bromoindole | Reference |

| Catalytic Decarboxylation | Copper chromite, Quinoline, Reflux (48h) | 48% | cdnsciencepub.comcdnsciencepub.com |

| General Catalytic | Copper(I) oxide (Cu₂O), 1,10-phenanthroline, NMP-quinoline, 170 °C | Not specified for 7-bromo derivative | thieme-connect.com |

| Thermal (Flow Reactor) | Sulfolane, 300 °C | Not specified for 7-bromo derivative | acs.org |

Bromination Strategies for Indole Derivatives at the C-7 Position

Direct bromination of the indole ring at the C-7 position is notoriously difficult due to the high reactivity of other positions, particularly C-3. wikipedia.org Electrophilic substitution reactions on the indole nucleus preferentially occur at C-3, and to a lesser extent at C-2 and C-5. Consequently, direct C-7 bromination of indole itself is not a synthetically viable route.

Metal-Catalyzed Coupling Reactions for 7-Bromoindole Formation

Modern synthetic chemistry offers pathways to construct the 7-bromoindole core using transition-metal-catalyzed reactions. One such approach involves the treatment of o-bromonitrobenzenes with vinyl Grignard reagents. organic-chemistry.org In this method, the ortho-bromine atom is thought to direct the cyclization process, leading to the formation of 7-bromoindoles in good yields. organic-chemistry.org

Palladium-catalyzed reactions, such as the Larock indole synthesis, provide another versatile route. This can involve the reaction of an o-haloaniline with an alkyne. researchgate.net Specifically for 7-bromoindoles, a Mori–Ban indole synthesis approach using an o-dibromo-substituted aniline (B41778) derivative has been suggested as a potential general method for accessing this class of compounds. researchgate.net Rhodium-catalyzed dehydrogenative coupling has also been explored for synthesizing C-7 substituted indoles, though direct application to 7-bromoindole from 2-bromoacetanilide was reported to give low yields. nii.ac.jp

Approaches for Introducing the 2-Amino Functionality

Once the 7-bromoindole core is synthesized, the final key transformation is the introduction of an amino group at the C-2 position. There is limited literature specifically describing the 2-amination of 7-bromoindole. However, general methods for the synthesis of 2-aminoindoles can be applied.

A common strategy involves the reduction of a corresponding 2-nitroindole. This would necessitate the synthesis of 7-bromo-2-nitroindole, which could potentially be formed from 7-bromoindole via nitration, although regioselectivity could be an issue.

Another plausible route is the reaction of 7-bromoindole with an ammonia (B1221849) equivalent. For instance, a concise synthesis of 2-amino-3-hydroxy-indoles has been developed from isatins (indole-2,3-diones) using tert-butyldimethylsilyl amine (TBDMSNH₂) as an ammonia surrogate in a SnCl₄-promoted amidation. nih.gov Applying this logic, 7-bromoisatin (B152703) could serve as a potential starting material.

Furthermore, a one-pot method for preparing 2-aminoindole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides involves an initial SNAr reaction followed by a reduction/cyclization process. nih.gov This suggests that a suitably substituted o-halonitrobenzene could be a precursor to a 7-bromo-2-aminoindole derivative. Finally, the direct amination of an activated 2-position, such as from a 2-haloindole derivative, could be considered, though this is a less common approach for the 2-amino substitution.

Bartoli Indole Synthesis for Amino-Substituted Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, involving the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. researchgate.netwikipedia.org This reaction is particularly advantageous for creating indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Application of Substituted Nitroanilines with Vinyl Grignard Reagents

A significant advancement in the Bartoli reaction has been its application to the synthesis of amino-substituted indoles. sci-hub.sersc.org This approach utilizes N-protected bromo-nitroanilines as precursors, which upon reaction with a vinyl Grignard reagent, can directly furnish the desired aminoindole scaffold. sci-hub.se The use of substituted nitroanilines in the Bartoli synthesis was, for a time, an unexplored area of its application. sci-hub.seresearchgate.net

Research has shown the importance of the N-protecting group on the bromo-nitroaniline starting material. The Boc (tert-butyloxycarbonyl) group has been identified as a particularly effective protecting group in these reactions, leading to useful yields of the corresponding aminoindoles. sci-hub.se The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent, and subsequent cyclization and aromatization to form the indole ring. wikipedia.org

Table 1: Key Features of the Bartoli Indole Synthesis for Amino-Substituted Indoles

| Feature | Description |

|---|---|

| Starting Materials | o-Substituted nitroarenes (specifically N-protected bromo-nitroanilines) and vinyl Grignard reagents. sci-hub.sewikipedia.org |

| Key Transformation | Reaction of the nitroarene with three equivalents of the vinyl Grignard reagent to form the indole ring. wikipedia.org |

| Advantages | Provides direct access to 7-substituted indoles and can be used to synthesize indoles with substitution on both rings. wikipedia.org |

| Protecting Group | The use of a Boc protecting group on the amino functionality of the nitroaniline is effective. sci-hub.se |

Direct C-2 Amination and Functionalization of Indole Systems

Directly introducing an amino group at the C-2 position of an indole ring is a challenging yet highly desirable transformation. The inherent nucleophilicity of the indole ring often leads to reactions at the C-3 position. However, various methods have been developed to achieve regioselective C-2 amination.

One approach involves the use of N-haloimides, such as N-bromosuccinimide (NBS), activated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com This protocol allows for the efficient electrophilic imidation at the C-2 position of N-substituted indoles. thieme-connect.com The reaction is believed to proceed through the formation of a bromonium ion, followed by electrophilic addition and elimination of HBr. thieme-connect.com The electronic properties of the indole ring influence the reactivity, with electron-rich indoles showing higher reactivity. thieme-connect.com

Another strategy for direct C-2 amination involves transition metal catalysis. For instance, nickel-catalyzed C-H functionalization/amination of indoles with N-heteroarenes has been reported. researchgate.net This method is operationally simple and offers a broad substrate scope. researchgate.net Palladium-catalyzed methods have also been explored for the C-2 amination of indoles. researchgate.net Furthermore, iodine-mediated regioselective C-2 amination has been shown to be effective for preparing highly substituted 2-aminoindoles. rsc.org

More recently, cobalt-catalyzed C-2 selective amidation of indoles using acyl azides has been developed, highlighting the ongoing efforts to find sustainable and regioselective methods. acs.org

Table 2: Comparison of Direct C-2 Amination Methods

| Method | Reagents | Key Features |

|---|---|---|

| N-Haloimide/DBU Protocol | N-haloimide (e.g., NBS), DBU | Achieves electrophilic imidation at C-2; efficient and occurs under mild conditions. thieme-connect.com |

| Nickel Catalysis | NiCl2, N-heteroarenes | π-bond directed C-2 amination; operationally simple and high yielding. researchgate.net |

| Iodine-Mediated Amination | Iodine, amine source | Regioselective C-2 amination; suitable for preparing highly substituted 2-aminoindoles. rsc.org |

| Cobalt Catalysis | Cp*Co(III) catalyst, acyl azides | Regioselective C-2 amidation; utilizes a sustainable metal catalyst. acs.org |

Buchwald-Hartwig C-N Bond Formation in Indole Chemistry

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgalfa-chemistry.com This reaction is highly versatile and can be applied to the synthesis of 2-aminoindoles from appropriate bromoindole precursors.

Coupling of Bromoindole Precursors with Nitrogen Sources

In the context of synthesizing 2-Amino-7-bromoindole, the Buchwald-Hartwig reaction could be envisioned to couple a 2,7-dibromoindole precursor with a suitable nitrogen source. However, a more direct approach would involve the coupling of a 7-bromo-2-haloindole (where the halogen at C-2 is more reactive, such as iodine or another bromine) with an amine or an ammonia equivalent. The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Ligands such as X-phos have been shown to be effective in the amination of haloindoles. nih.gov

Considerations for Selectivity with Indole N-H and C-3 Reactivity

A key challenge in the functionalization of indoles is controlling the selectivity between reaction at the N-H position, the C-2 position, and the C-3 position. The N-H bond of the indole is acidic and can react with the strong bases often used in Buchwald-Hartwig reactions. Therefore, N-protection of the indole precursor is often necessary.

Furthermore, the C-3 position of indole is typically the most nucleophilic and prone to electrophilic attack. However, in the context of a cross-coupling reaction involving a C-2 haloindole, the reaction is directed to the C-2 position via the catalytic cycle of the palladium catalyst. The oxidative addition of the palladium(0) catalyst into the C-X bond at the C-2 position initiates the coupling process, leading to the desired C-N bond formation at that site. Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is essential to achieve the desired regioselectivity and avoid unwanted side reactions.

Convergent Synthesis of 2-Amino-7-bromoindole Framework

For instance, a 2,7-dibromoindole could be synthesized and then selectively functionalized at the C-2 position. Alternatively, a 7-bromoindole could be prepared via a method like the Bartoli synthesis, and then the amino group could be introduced at the C-2 position using one of the direct amination methods described above. The final step would be the formation of the hydrochloride salt. This convergent approach allows for flexibility in the synthesis and can facilitate the preparation of analogues with different substitution patterns.

Stepwise Assembly from Readily Available Halogenated or Aminated Precursors

The construction of the 2-amino-7-bromoindole core often begins with precursors that already contain either a halogen or an amino group at a specific position on the indole ring or its aromatic precursor. This approach allows for a more controlled and predictable synthesis.

One common strategy involves starting with a bromo-substituted indole. For instance, 7-bromoindole can serve as a key intermediate. The subsequent introduction of the amino group at the 2-position can be challenging due to the typical reactivity of the indole ring. However, various methods have been developed to achieve this transformation.

Another approach is to begin with an aminated precursor. For example, the synthesis can start from a substituted aniline that is then cyclized to form the indole ring. The Bartoli indole synthesis is a notable method that can be adapted for this purpose, utilizing substituted nitroaromatics which can be later converted to the amino group. researchgate.net For instance, the reaction of an appropriately substituted nitroaniline with a vinyl Grignard reagent can lead to the formation of a 7-substituted indole, which can then be further functionalized. researchgate.net

The following table summarizes some common precursors and the synthetic strategies employed:

| Precursor | Synthetic Strategy | Key Transformations |

| 7-Bromoindole | Introduction of the amino group at C2 | Direct amination (often challenging), or a multi-step sequence involving protection, lithiation, and reaction with an aminating agent. |

| o-Bromonitrobenzene | Bartoli Indole Synthesis | Reaction with a vinyl Grignard reagent to form the indole ring, followed by reduction of the nitro group. researchgate.netorganic-chemistry.org |

| 2-Alkynylaniline | Palladium-catalyzed cyclization | Tandem addition/cyclization with arylboronic acids can yield functionalized indoles. organic-chemistry.org |

| 2-Chloroaniline | Reaction with ketones | A method for synthesizing polyfunctionalized indoles. organic-chemistry.org |

Strategic Integration of Amino and Bromo Groups

A prevalent method involves the initial bromination of the indole ring, followed by the introduction of the amino group. The regioselectivity of the bromination is highly dependent on the reaction conditions and any existing substituents on the indole ring. For the synthesis of 2-amino-7-bromoindole, obtaining 7-bromoindole as a starting material is a crucial step. The treatment of o-bromonitrobenzenes with vinyl Grignard reagents is a known method to produce 7-bromoindoles. organic-chemistry.org

Once the 7-bromoindole scaffold is in place, the subsequent introduction of the amino group at the C2 position can be accomplished through various methods. One approach involves a sequence of protection of the indole nitrogen, followed by directed metallation at the C2 position and subsequent reaction with an electrophilic aminating agent.

Alternatively, transition-metal-catalyzed reactions have become powerful tools for C-N bond formation. mdpi.com The Buchwald-Hartwig amination, for example, can be employed to couple a halo-indole with an amine source in the presence of a palladium catalyst. mdpi.com While often used for aryl amines, this methodology can be adapted for the synthesis of aminoindoles.

A summary of strategic approaches is presented in the table below:

| Strategy | Description | Key Reactions |

| Bromination then Amination | The indole ring is first brominated at the 7-position, followed by the introduction of the amino group at the 2-position. | Electrophilic bromination, directed ortho-metallation, amination. |

| Amination then Bromination | An amino-substituted indole is first synthesized, followed by selective bromination at the 7-position. | Indole synthesis from an aminated precursor (e.g., Fischer, Bartoli), regioselective bromination. |

| Convergent Synthesis | A halogenated aniline derivative and a fragment that will form the pyrrole ring are coupled together. | Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck). mdpi.comresearchgate.net |

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of 2-amino-7-bromoindole. This is typically achieved by treating the free base form of the compound with hydrochloric acid. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or diethyl ether, in which the hydrochloride salt is insoluble, leading to its precipitation.

The formation of the salt serves multiple purposes. It often improves the stability and handling of the compound, as the free amine can be susceptible to oxidation. Furthermore, the hydrochloride salt is generally more water-soluble than the free base, which can be advantageous for certain applications. The resulting 2-amino-7-bromoindole hydrochloride is typically isolated as a solid and can be purified by recrystallization if necessary. A patent describes the formation of a hydrochloride salt of a similar indole derivative by treating it with hydrochloric acid in a solvent to yield a solid product. google.com

Advanced Chemical Transformations and Reactivity of 2 Amino 7 Bromoindole Hydrochloride

Reactivity at the Amino Group (C-2)

The primary amine at the C-2 position of the indole (B1671886) ring is a key functional group that dictates a significant portion of the molecule's reactivity. Its nucleophilic character allows for a range of functionalization reactions, while its proximity to the indole nitrogen and the C-3 position enables participation in various condensation and cyclization cascades.

Nucleophilic Functionalization of the Primary Amine

The primary amine of the 2-aminoindole core can act as a nucleophile, although its reactivity is modulated by the electron-donating nature of the indole ring system. Functionalization often requires careful selection of reaction conditions to achieve desired outcomes. While many reactions involving imides proceed after deprotonation with a base to enhance nucleophilicity, they can also act as nucleophilic partners under oxidative conditions in cross-dehydrogenative coupling (CDC) reactions. mdpi.com Engineered threonine aldolases have also been shown to be capable of the α-functionalization of benzylamines, demonstrating enzymatic pathways for modifying amine precursors. nih.gov

Condensation and Cyclization Reactions Involving the C-2 Amine

The 2-aminoindole moiety is a critical synthon for constructing fused heterocyclic systems. The C-2 amine, often in concert with the C-3 position of the indole, participates in condensation and subsequent cyclization reactions to form polycyclic structures.

One notable example is the three-component tandem reaction involving protected 2-aminoindoles, disubstituted propargyl alcohols, and an iodine source like I₂/ICl. researchgate.net This process leads to the synthesis of dihydro-α-carbolines and α-carbolines through an iodocyclization/iodocyclo-elimination sequence. The reaction is initiated by the nucleophilic attack of the indole C-3 position on the propargylic carbocation, followed by cyclization involving the C-2 amino group. researchgate.net

Furthermore, 2-aminoindoles are recognized as key intermediates in the synthesis of various biologically active compounds. nih.gov Synthetic strategies often involve the initial formation of the 2-aminoindole ring through reductive cyclization of precursors like 2-cyano-2-(2-nitrophenyl)-acetamide, which is generated via nucleophilic aromatic substitution (SNAr). nih.govacs.org These newly formed 2-aminoindoles can then be subjected to further cyclization or condensation reactions. For instance, they are precursors in the synthesis of important alkaloids like Phaitanthrin E and Tryptanthrin through copper-mediated oxidative cyclization processes. nih.gov

Nitrogen-Centered Radical Chemistry

The construction of C–N bonds through reactions involving nitrogen-centered radicals is an area of growing interest, offering an alternative to traditional ionic pathways. rsc.org These reactions, however, can be challenging due to the high reactivity of nitrogen radicals and their tendency to undergo hydrogen abstraction. rsc.org Recent advancements have focused on milder generation methods, such as those using visible light and a photocatalyst. rsc.orgdntb.gov.ua

While the direct involvement of the C-2 amino group of 2-aminoindole in nitrogen-centered radical reactions is not extensively documented in dedicated studies, the general principles of nitrogen-centered radical chemistry are applicable. thieme-connect.comscripps.edu Such radicals can be generated from precursors like N-chloroamines via homolytic cleavage induced by heat, light, or a metal catalyst. scripps.edu The resulting aminyl radicals can participate in intramolecular cyclizations or intermolecular additions. For example, iron-catalyzed C-7 selective amination of indoles has been reported to proceed through a nitrogen-centered radical mechanism. globalauthorid.com This suggests the potential for developing radical-based functionalizations at the C-2 amino group of 2-amino-7-bromoindole under specific conditions, although this remains a developing area of research.

Reactivity of the Bromo Substituent (C-7)

The bromine atom at the C-7 position is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides like 7-bromoindoles. nobelprize.orgrsc.org These methods, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, are widely used to construct complex molecular architectures under relatively mild conditions. nobelprize.orglibretexts.org

The bromo substituent at C-7 is an excellent electrophilic partner for palladium-catalyzed reactions that form new carbon-carbon bonds, significantly expanding the synthetic utility of the 2-amino-7-bromoindole scaffold.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, to form a C-C bond. libretexts.orgrsc.org The reaction is highly valued for its tolerance of various functional groups and the use of generally non-toxic boron reagents. nobelprize.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product. libretexts.orgyoutube.com Studies on 7-bromoindole (B1273607) derivatives, including bromotryptophans, have demonstrated successful Suzuki-Miyaura couplings to introduce new aryl and vinyl groups at the C-7 position. researchgate.netnih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |

| Phenylboronic acid | Pd-nanoparticles | - | - | 7-Phenylindole derivative | - | researchgate.net |

| Arylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 7-Arylindole derivative | Good to Excellent | nih.gov |

| Potassium Alkenyltrifluoroborate | Pd(OAc)₂/dppf | Cs₂CO₃ | THF/H₂O | 7-Alkenyl-2,1-borazaronaphthalene | Up to 90% | nih.gov |

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a fundamental method for synthesizing arylalkynes. The reaction has been successfully applied to bromoindoles and bromotryptophan-containing peptides, often under aqueous or mild conditions, to install alkyne handles for further diversification. rsc.orgacs.orgnih.gov Optimized protocols using specific ligands like sXPhos have enabled copper-free versions of the reaction on peptidic substrates. acs.orgnih.gov

| Alkyne Partner | Catalyst/Ligand | Base | Solvent | Temperature | Product Type | Yield | Reference |

| Terminal Alkynes | [PdCl₂(CH₃CN)₂]/sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 °C | 7-Alkynyl Peptide | Moderate to Excellent | nih.gov |

| Terminal Alkynes | Pd₂(dba)₃/CuI/PPh₃ | i-Pr₂NH | DMSO | 45 °C | Bis-alkynyl Carbamate | - | arkat-usa.org |

| 3-Fluorophenylacetylene | - | - | - | - | 7-Alkynyl Tripeptide | Quantitative | rsc.org |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with elimination of the halogen atom. nih.gov Intramolecular Heck reactions of N-allyl-7-bromoindoles have been used to synthesize fused pyrroloquinoline ring systems. chempedia.inforesearchgate.net The reaction typically uses a palladium catalyst and a base, and its outcome can be sensitive to the specific substrate and reaction conditions. These cyclizations provide a powerful route to complex, fused heterocyclic systems. chempedia.infoacs.org

| Reactant Type | Catalyst | Base | Conditions | Product | Yield | Reference |

| N-allyl-7-bromoindole | Pd(OAc)₂/PPh₃ | Et₃N | Reflux | Pyrroloquinoline | - | researchgate.net |

| N-allyl-4,6-dimethoxy-7-bromoindole | Pd(OAc)₂/PPh₃ | Et₃N | MeCN, 80 °C | Fused Pyrroloquinoline | - | chempedia.info |

| ω-iodoallene | Pd₂(dba)₃/PPh₃ | K₂CO₃ | THF, 80 °C | Macrocycle | - | nih.gov |

Buchwald-Hartwig Amination: While primarily a method for forming C-N bonds, the Buchwald-Hartwig reaction is a crucial palladium-catalyzed transformation for aryl halides. organic-chemistry.org It involves coupling an aryl halide with a primary or secondary amine. This reaction has been effectively used with unprotected bromoindoles and aminoindoles. nih.govrsc.org For instance, the coupling of 7-aminoindole with bromoindoles has been explored to synthesize diindolylamines. nih.gov The choice of ligand, such as BrettPhos or Josiphos-type ligands, is critical for achieving selectivity, especially when dealing with substrates that have multiple reactive sites like the unprotected indole N-H. nih.govrsc.org

| Amine Partner | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |

| 5-Aminoindole | Pd₂(dba)₃/BrettPhos | NaOtBu | Dioxane | 7,5'-Diindolylamine | - | nih.gov |

| p-Toluidine | Pd₂(dba)₃/RuPhos | LiHMDS | Dioxane/H₂O | 7-Arylamino-tryptophan | - | rsc.org |

| Primary/Secondary Amines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 7-Amino-azaindole | - | nih.govbeilstein-journals.org |

Formation of C-N Bonds at C-7

The bromine atom at the C-7 position of 2-amino-7-bromoindole hydrochloride is a key site for the formation of new carbon-nitrogen (C-N) bonds. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which provide a robust platform for introducing a variety of amino substituents.

Two of the most prominent methods for forging C-N bonds at the C-7 position are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad substrate scope. organic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine. organic-chemistry.org In the context of 2-amino-7-bromoindole, this methodology allows for the direct coupling of various primary and secondary amines at the C-7 position. researchgate.net

Studies have shown that even with the presence of the unprotected N-H on the indole ring, the Buchwald-Hartwig amination can proceed with high selectivity for the C-7 bromine. nih.gov This selectivity is often achieved by carefully selecting the palladium catalyst, ligand, and base. nih.govrsc.org For instance, the use of ligands like BrettPhos has been shown to be effective for the amination of primary anilines with bromoindoles. nih.gov The reaction conditions can be tailored to be mild, sometimes even allowing for reactions to occur in aqueous environments. rsc.org

| Catalyst System | Base | Solvent | Reference |

|---|---|---|---|

| Pd(OAc)₂, BrettPhos | K₂CO₃ | tBuOH | nih.gov |

| Pd(dppf)Cl₂ | NaOtBu | Dioxane | nih.gov |

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org While it often requires higher temperatures compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates. wikipedia.org The traditional Ullmann reaction involves stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts. wikipedia.org This reaction can be used to couple 7-bromoindoles with various amines to generate the corresponding 7-aminoindole derivatives. researchgate.netscispace.com

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNA_r) at the C-7 position of this compound is generally considered challenging. SNA_r reactions typically necessitate an aromatic ring that is activated by strongly electron-withdrawing groups, which is not the case for the indole ring system. organicchemistrytutor.comnumberanalytics.com The presence of the amino group at C-2 further deactivates the ring towards nucleophilic attack.

Reactivity of the Indole Ring System

The indole ring system itself is a rich platform for a variety of chemical transformations. The presence of the amino and bromo substituents on this compound influences the regioselectivity of these reactions.

Regioselective Functionalization of Unsubstituted Positions

While the C-7 position is readily functionalized via cross-coupling reactions, other positions on the indole ring can also be selectively modified. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C-3 position being the most common site of reaction. However, directing groups can be employed to achieve functionalization at other positions. researchgate.net For instance, iridium-catalyzed borylation has been shown to selectively functionalize the C-7 position of N-unprotected 2-substituted indoles. msu.edu Radical-based cross-coupling reactions have also been explored for the regioselective functionalization of indoles, with substitution occurring at the C-2, C-4, and C-7 positions depending on the specific indole substrate and reaction conditions. researchgate.net

Bifunctionalization and Tandem Processes in Indole Chemistry

The unique structure of this compound allows for bifunctionalization, where both the bromine atom and another position on the indole ring are functionalized in a single or sequential manner. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for rapidly building molecular complexity. researchgate.netnih.gov

For example, a sequence involving an initial C-7 functionalization via a Suzuki or Sonogashira coupling could be followed by a subsequent reaction at the C-3 position. Furthermore, the amino group at C-2 and the bromine at C-7 can both participate in tandem reactions. For instance, a palladium-catalyzed process could initiate a cascade involving both the C-N bond formation at C-7 and a subsequent cyclization involving the C-2 amino group. nih.govorganic-chemistry.org The development of such tandem processes is an active area of research, offering efficient routes to complex indole-containing scaffolds. researchgate.net

Chemical Stability and Degradation Pathways

Understanding the chemical stability and potential degradation pathways of this compound is crucial for its synthesis, storage, and application.

Oxidative Oligomerization and Polymerization Tendencies

Indole derivatives, particularly those with electron-donating groups like an amino group, can be susceptible to oxidative oligomerization and polymerization. nih.govacs.orgacs.org The electron-rich indole ring can be oxidized to form radical cations, which can then couple with other indole molecules, leading to the formation of dimers, trimers, and higher-order oligomers. nih.govresearchgate.netrsc.org This process can be initiated by various oxidants or even by exposure to air and light. nih.govacs.org

Studies on related diindolylamines have indicated that oxidative oligomerization is a likely pathway for their instability. nih.govacs.org Blocking the highly reactive C-3 position of the indole ring has been shown to improve the stability of such compounds against oxidative degradation. nih.gov The polymerization of bromoindoles has also been observed, particularly under electrochemical conditions, leading to the formation of polyindoles. nih.govresearchgate.netrsc.org The resulting polymers often exhibit interesting electronic and optical properties. rsc.org

The degradation of haloindoles can also be catalyzed by enzymes. For example, dehaloperoxidase can catalyze the H₂O₂-dependent degradation of haloindoles, leading to oxidized products like 5-halo-2-oxindole and 5-halo-3-oxindole. nih.govacs.org This enzymatic degradation proceeds through an electrophilic attack of an oxidized enzyme intermediate on the indole ring. nih.govacs.org

Stability under Various Chemical Conditions (e.g., acidic, basic, thermal)

The chemical stability of this compound is a critical parameter influencing its storage, handling, and application in synthetic chemistry. The indole nucleus, substituted with an amino group at the 2-position and a bromine atom at the 7-position, exhibits a complex reactivity profile under different chemical environments. The hydrochloride salt form also plays a role in its stability, particularly in solution. While specific, detailed kinetic studies on the forced degradation of this compound are not extensively documented in publicly available literature, its stability can be inferred from the known chemical behavior of the indole ring system and its derivatives under various stress conditions.

Stability under Acidic Conditions

Generally, the indole ring is susceptible to degradation and polymerization under strongly acidic conditions. The electron-rich nature of the indole nucleus makes it prone to protonation, which can lead to dimerization or polymerization, especially at elevated temperatures. For this compound, the 2-amino group, being a basic center, will be protonated, which can influence the reactivity of the indole ring.

In dilute acidic solutions, this compound is expected to be relatively stable, primarily existing in its protonated form. However, prolonged exposure to strong acids or heating can promote hydrolysis or other degradative pathways. For instance, studies on related indole-containing compounds have shown degradation upon treatment with hydrochloric acid. nih.govacs.org The specific degradation products would depend on the exact conditions, but could involve reactions at the indole nitrogen or the C3 position, which is typically a reactive site in indoles.

Stability under Basic Conditions

The stability of this compound in basic media is also a significant consideration. The hydrochloride salt will be neutralized by the base, yielding the free base, 2-Amino-7-bromoindole. The free 2-aminoindole is more susceptible to oxidation. Many aminoindoles are known to be unstable in ambient, neutral, or basic conditions, often leading to oxidative oligomerization. nih.govresearchgate.net

Exposure to strong bases, such as sodium hydroxide, particularly with heating, is expected to accelerate degradation. Studies on other indole derivatives have shown significant degradation under alkaline conditions. nih.govacs.org The bromine substituent at the 7-position is generally stable to nucleophilic attack under typical basic conditions unless activated by other functionalities or subjected to harsh reaction conditions, such as those used in certain cross-coupling reactions.

Thermal Stability

The thermal stability of this compound is important for determining appropriate storage and reaction temperatures. As a solid, the compound is likely stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Safety data for the related compound 7-Bromoindole indicates that thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides. fishersci.comthermofisher.com

In solution, thermal stress will likely exacerbate the degradation observed under acidic or basic conditions. The combination of heat and reactive chemical environments (strong acid or base) would significantly decrease the stability of the compound.

The following table provides a qualitative summary of the expected stability of this compound under various chemical conditions, based on the general reactivity of indole derivatives.

| Condition | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic (Dilute, Room Temp) | Relatively Stable | Protonation of the 2-amino group. |

| Acidic (Concentrated, Elevated Temp) | Unstable | Polymerization, dimerization, potential hydrolysis. |

| Basic (Dilute, Room Temp) | Moderately Stable to Unstable | Formation of the free base, which is susceptible to oxidation and oligomerization. |

| Basic (Concentrated, Elevated Temp) | Unstable | Accelerated oxidation, oligomerization, and potential decomposition. |

| Thermal (Solid, Ambient Temp) | Stable | No significant degradation expected. |

| Thermal (Solid, Elevated Temp) | Unstable | Decomposition, release of NOx, CO, CO2, HBr. |

| Thermal (In Solution) | Unstable | Accelerates degradation under acidic or basic conditions. |

Applications in Advanced Organic Synthesis and Materials Science

A Strategic Building Block in Complex Molecular Synthesis

The inherent reactivity of 2-Amino-7-bromoindole hydrochloride makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. cymitquimica.commdpi.comcymitquimica.com Its utility as a precursor is particularly evident in the construction of indole-fused polyheterocyclic systems, architecturally complex polyheterocycles, and multi-indolyl structures.

Precursor for Indole-Fused Polyheterocyclic Systems

Indole-fused polyheterocyclic systems are a prominent class of compounds with significant biological activities and material properties. semanticscholar.orgnih.govresearchgate.net this compound serves as a valuable precursor in the modular assembly of these structures. For instance, it can participate in multicomponent reactions (MCRs) where indole (B1671886), formaldehyde, and an amino hydrochloride like this compound can rapidly assemble to form indole-fused oxadiazepines. semanticscholar.orgnih.gov Further reaction with sodium thiosulfate (B1220275) can then yield indole-fused thiadiazepines. semanticscholar.orgnih.gov This approach allows for the efficient construction of seven-membered heterocyclic rings fused to the indole core. semanticscholar.orgnih.gov

The synthesis of such systems often involves strategic bond formations, such as the Fischer indole synthesis, which can be used to create the initial indole derivative. nih.govmetu.edu.tr Subsequent reactions, including intramolecular cyclizations, can then be employed to build the fused heterocyclic rings. metu.edu.tr

Construction of Architecturally Complex Polyheterocyclic Structures

The development of synthetic routes to architecturally complex polyheterocyclic structures is a significant area of organic chemistry. researchgate.net this compound and related 2-aminoindoles are increasingly utilized as starting materials for these intricate targets. researchgate.net Their application facilitates the synthesis of diverse polycyclic systems, including carbolines, pyrazinoindoles, and azepinoindoles, which often exhibit enhanced pharmacological and photophysical properties. researchgate.net

One notable strategy involves the use of tandem reactions. For example, a three-component tandem reaction using acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides can lead to the formation of highly diversified α-carboline derivatives. researchgate.net This one-pot strategy is characterized by a regioselective [3+3] cyclocondensation. researchgate.net

Synthesis of Multi-Indolyl Structures (e.g., Diindolylamines)

Diindolylamines, which feature two indole moieties connected by an amine bridge, are of interest for their potential applications in medicinal chemistry and organic electronics. nih.govacs.org The synthesis of these structures can be efficiently achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, between an aminoindole and a bromoindole. nih.govacs.org In this context, this compound can serve as either the aminoindole or, after appropriate modification, the bromoindole partner.

The palladium-catalyzed cross-coupling of 7-aminoindole with 7-bromoindole (B1273607) has been investigated, with efficient conditions identified using catalysts like BrettPhos and Pd(OAc)2. nih.govacs.org However, the resulting diindolylamines can be unstable. nih.govresearchgate.net A strategy to improve stability involves introducing a bulky substituent, such as a tert-butyl group, at the reactive 3-position of the bromoindole coupling partner to prevent oxidative oligomerization. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

| 7-Aminoindole | 7-Bromoindole | BrettPhos, Pd(OAc)₂, K₂CO₃ | 7,7'-Diindolylamine | nih.govacs.org |

| 7-Aminoindole | 7-Bromo-3-tert-butylindole | BrettPhos, Pd(OAc)₂, K₂CO₃ | 7,7'-Amino-3-tert-butyldiindolylamine | acs.org |

Contributions to Synthetic Methodological Innovations

Beyond its role as a building block, this compound has contributed to the development of novel and efficient synthetic methods, including cascade reactions and asymmetric synthesis.

Development of Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without the isolation of intermediates. bham.ac.ukbaranlab.org These processes are highly efficient and atom-economical. The unique reactivity of 2-aminoindoles, derivable from the hydrochloride salt, makes them excellent substrates for such transformations. semanticscholar.orgresearchgate.net

For instance, a one-pot protocol for synthesizing indole-based annulated polyheterocycles has been developed that involves consecutive 7-endo-trig and electrophilic 6-endo-dig cyclizations. researchgate.net Another example is a three-component tandem reaction that leads to α-carboline derivatives. researchgate.net These methods often rely on the careful orchestration of reaction conditions to control the sequence of events. bham.ac.uk

Design of Asymmetric Synthetic Routes Utilizing Indole Scaffolds

The development of asymmetric synthetic routes to produce enantiomerically pure compounds is a major goal in modern organic synthesis. scispace.comrsc.org While direct applications of this compound in asymmetric catalysis are still emerging, the broader class of indole derivatives is central to many asymmetric transformations. nih.govnih.govresearchgate.net

The indole scaffold can be a key component in chiral catalysts or a substrate in enantioselective reactions. nih.govmdpi.com For example, asymmetric synthesis of tryptophan derivatives has been achieved using methods like the Larock heteroannulation in combination with chiral auxiliaries. nih.gov Furthermore, organocatalytic methods are being developed for the asymmetric functionalization of indoles. researchgate.netmdpi.com The principles demonstrated in these systems can potentially be applied to reactions involving this compound to generate chiral, polyfunctionalized indole derivatives.

Exploration in Advanced Materials Applications

The unique structural characteristics of this compound, namely the presence of a reactive amino group and a bromine atom on the indole scaffold, make it a valuable building block in the field of materials science. Its potential has been explored in the development of specialized organic materials, including dyestuffs and electroluminescent compounds.

Precursors for Dyestuffs

The bromoindole framework is historically significant in the world of dyes, most notably as a precursor to Tyrian purple, an ancient and highly valued pigment. researchgate.netresearchgate.net The primary component of Tyrian purple is 6,6'-dibromoindigo, a molecule synthesized from brominated indole precursors. researchgate.netnih.gov Modern synthetic and biosynthetic strategies continue to explore the use of various bromoindoles to create indigo-based dyes. researchgate.netmdpi.com For instance, biocatalytic methods have been developed that utilize halogenated indoles to produce novel indigo (B80030) derivatives for dyeing purposes. researchgate.net

The 2-amino-7-bromoindole structure offers two primary routes for dye synthesis:

Indigo-type Dye Formation: Similar to other bromoindoles, 2-Amino-7-bromoindole can potentially be used to synthesize substituted indigo dyes. The indole core can undergo oxidative dimerization to form the characteristic indigoid chromophore. The presence of both the amino and bromo substituents would be expected to influence the final color and properties of the resulting dye, potentially leading to novel shades and improved performance characteristics. Research has shown that the position of halogen substituents on the indole ring affects the properties of the resulting dye. researchgate.netmdpi.com

Azo Dye Synthesis: The primary amino group at the 2-position allows this compound to act as a diazo component in the synthesis of azo dyes. Azo dyes, which constitute a large and commercially significant class of synthetic colorants, are formed through a two-step process: diazotization followed by coupling. redalyc.orgchemrevlett.com The amine is first converted into a highly reactive diazonium salt, which then couples with an electron-rich aromatic compound (the coupling component) to form the final azo dye. chemrevlett.com The specific structure of the coupling component, along with the substituents on the bromoindole ring, would determine the final color and application properties of the dye.

The synthesis of new dyestuffs from precursors like this compound is an area of ongoing research, driven by the demand for colors with high fastness, unique shades, and specialized properties for various industrial applications. redalyc.org

Components in Electroluminescent Materials

The indole nucleus is a key structural motif in many organic compounds developed for applications in electronics, owing to its inherent electrical, optical, and thermal properties. nih.gov Specifically, derivatives of bromoindole are utilized in the synthesis of materials for organic electroluminescent (OEL) devices, which are critical components in modern displays and lighting.

Research has highlighted the importance of indole-based structures, such as bis(indolyl)amines, as organic electroluminescent materials. beilstein-journals.org These materials are often synthesized via coupling reactions involving bromoindoles. beilstein-journals.org For example, symmetric and unsymmetric triaryl-substituted amines with electroluminescent properties have been prepared by coupling isomeric bromoindoles with aniline (B41778). beilstein-journals.org The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to build larger, conjugated systems necessary for electroluminescence. beilstein-journals.org

Furthermore, other indole-based structures derived from bromoindoles have shown promise. These include:

Bis(indolyl) ethers: Synthesized through palladium-mediated coupling of 3-bromo-N-arylindoles, these derivatives have been studied for their electroluminescent properties. beilstein-journals.org

Triazatruxenes: These C3-symmetric, star-shaped molecules can be prepared through the trimerization of bromoindoles. researchgate.net Their extended π-electron system and planar structure make them attractive for use in optoelectronic devices. researchgate.net

Bis(indolyl)sulfides: These compounds, which can be prepared from N-protected 3-bromoindole, are noted for their semiconductor properties, a key characteristic for electronic materials. beilstein-journals.org

The functionalization of this compound offers a pathway to novel materials for OEL devices. The combination of the bromo- and amino-substituents allows for orthogonal synthetic strategies, enabling the construction of complex, multifunctional molecules with tailored electronic and photophysical properties for next-generation organic electronics.

Due to a lack of publicly available scientific research, a detailed article on the spectroscopic and computational characterization of this compound cannot be provided at this time. Searches for academic literature and experimental data on this specific compound did not yield sufficient information to fulfill the detailed requirements of the requested outline.

Comprehensive searches for high-resolution NMR data, mass spectrometry, single-crystal X-ray diffraction analysis, vibrational spectroscopy, electronic absorption and emission spectroscopy, and computational studies specifically for this compound have not returned relevant scholarly articles. The available information is primarily limited to chemical supplier listings, which are not suitable sources for in-depth scientific analysis.

Therefore, it is not possible to generate an article that is both scientifically accurate and adheres to the user's specified structure and content inclusions. Further research on this compound would be necessary for a thorough discussion of its spectroscopic and computational properties.

Spectroscopic Characterization and Computational Studies in Academic Research

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

There is no available research that specifically applies Density Functional Theory (DFT) to predict the electronic structure and reactivity of 2-Amino-7-bromoindole hydrochloride. Such a study would typically involve calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and atomic charges to understand the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No publications detailing molecular dynamics (MD) simulations for this compound were found. MD simulations would be instrumental in exploring the conformational landscape of the molecule, understanding its flexibility, and simulating its interactions with solvent molecules or potential biological targets. This analysis would provide insights into the compound's dynamic behavior and preferred spatial arrangements.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Information regarding the use of quantum chemical calculations to elucidate the reaction mechanisms of this compound is absent from the scientific literature. This type of analysis is crucial for predicting reaction pathways, calculating activation energies, and identifying transition states, thereby providing a deep understanding of the chemical transformations the compound might undergo.

Q & A

Q. What safety protocols are critical when handling 2-Amino-7-bromoindole hydrochloride?

- Methodological Answer : Standard safety measures for halogenated indole derivatives should be followed. Use impervious gloves (e.g., nitrile) and tightly sealed goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Refer to OSHA-compliant guidelines for halogenated amines, which recommend protective lab coats and respirators in high-concentration environments . Store the compound in a locked, dry cabinet away from incompatible substances. Dispose of waste via institutional hazardous chemical protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the indole backbone and bromine/amine substituents. Compare chemical shifts with analogs like 7-bromoindoline hydrochloride (δH 7.2–7.5 ppm for aromatic protons; δC ~115–125 ppm for brominated carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H] (calculated for CHBrN: ~227.99 m/z).

- IR Spectroscopy : Identify N-H stretches (~3300–3500 cm) and C-Br bonds (~500–600 cm) .

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : Brominated indoles often exhibit low aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For reactions requiring aqueous conditions, employ co-solvents (e.g., ethanol/water mixtures) or surfactants. Pre-saturate buffers with the compound to avoid precipitation. Refer to solubility data for structurally similar compounds like 4-bromo-7-fluoroindoline hydrochloride (solubility: <1 mg/mL in water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for brominated indole derivatives?

- Methodological Answer :

- Comparative Studies : Replicate conflicting experiments under identical conditions (temperature, solvent, catalyst loading) to isolate variables.

- Kinetic Analysis : Use time-resolved spectroscopy or HPLC to monitor reaction progress and intermediate formation.

- Computational Modeling : Perform DFT calculations to assess electronic effects of the bromine substituent on reaction pathways. For example, bromine’s electron-withdrawing nature may alter nucleophilic attack sites .

- Cross-Validation : Compare results with alternative characterization methods (e.g., XRD for crystal structure vs. NMR for solution-state behavior) .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use palladium-based catalysts with BINAP ligands to direct asymmetric C–N bond formation.

- Protecting Groups : Temporarily block the amine group with Boc or Fmoc to prevent racemization during bromination.

- Solvent Effects : Polar solvents (e.g., THF) enhance stereochemical control by stabilizing transition states.

- Case Study : Analogous syntheses of 4-bromo-2-(dimethylamino)benzoic acid hydrochloride achieved 85% enantiomeric excess (ee) using chiral auxiliaries .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group (high electron density) and bromine (leaving group potential) are key reactive centers.

- Docking Studies : Model interactions with transition metals (e.g., Pd, Cu) to predict coupling efficiency. For example, brominated indoles show higher Suzuki-Miyaura reactivity than chloro analogs .

- Machine Learning : Train models on existing brominated indole reaction datasets to forecast optimal conditions (e.g., temperature, base) for Buchwald-Hartwig amination .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions meticulously (e.g., humidity, light exposure) to address variability in halogenated compound reactivity .

- Ethical Compliance : Avoid unverified commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed data .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.